

Application Note & Protocol: Pharmacokinetic Analysis of ZT55 in Preclinical Models

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ZT55 is a novel, orally bioavailable small molecule inhibitor of the RAF-MEK-ERK signaling pathway, a critical cascade in various forms of cancer. This document outlines the preclinical pharmacokinetic (PK) profile of **ZT55** in several species and provides detailed protocols for conducting such studies. The data presented herein are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of **ZT55**, which are critical for its progression into clinical development.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of **ZT55** were evaluated in mice, rats, and beagle dogs following intravenous (IV) and oral (PO) administration. The key findings are summarized in the tables below.

Single-Dose Pharmacokinetics of ZT55 in Mice



Parameter	2 mg/kg IV	10 mg/kg PO
Cmax (ng/mL)	1250 ± 180	850 ± 110
Tmax (h)	0.1	0.5
AUC (0-inf) (ng·h/mL)	2800 ± 350	4200 ± 530
t½ (h)	2.5 ± 0.4	3.1 ± 0.5
Bioavailability (%)	-	60

Single-Dose Pharmacokinetics of ZT55 in Rats

Parameter	1 mg/kg IV	5 mg/kg PO
Cmax (ng/mL)	880 ± 120	450 ± 70
Tmax (h)	0.1	1.0
AUC (0-inf) (ng·h/mL)	1950 ± 210	3100 ± 420
t½ (h)	3.8 ± 0.6	4.2 ± 0.7
Bioavailability (%)	-	63

Single-Dose Pharmacokinetics of ZT55 in Beagle Dogs

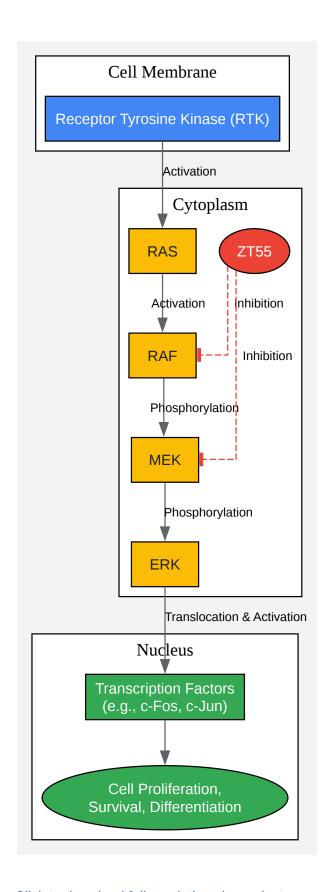
Parameter	0.5 mg/kg IV	2 mg/kg PO
Cmax (ng/mL)	650 ± 90	280 ± 50
Tmax (h)	0.2	1.5
AUC (0-inf) (ng·h/mL)	1500 ± 180	2400 ± 310
t½ (h)	5.1 ± 0.8	5.5 ± 0.9
Bioavailability (%)	-	64

Signaling Pathway

ZT55 exerts its therapeutic effect by inhibiting the RAF-MEK-ERK signaling pathway, which is commonly hyperactivated in many cancers. The diagram below illustrates the mechanism of



action of ZT55.



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Caption: Mechanism of action of **ZT55** in the RAF-MEK-ERK signaling pathway.

Experimental Protocols Animal Husbandry and Dosing

- Species: Male BALB/c mice (8 weeks old), male Sprague-Dawley rats (250-300g), and male beagle dogs (8-10 kg).
- Housing: Animals are housed in a temperature-controlled environment (22 \pm 2°C) with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
- Acclimatization: All animals are acclimatized for at least 7 days before the experiment.
- Dosing:
 - Intravenous (IV): ZT55 is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. The solution is administered as a bolus dose via the tail vein (mice and rats) or cephalic vein (dogs).
 - Oral (PO): ZT55 is formulated as a suspension in 0.5% methylcellulose and administered by oral gavage.

Sample Collection

- Blood Sampling: Approximately 100 μL of blood is collected from the saphenous vein (mice and rats) or cephalic vein (dogs) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Sample Processing: Blood samples are collected into tubes containing K2-EDTA as an anticoagulant. Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method (LC-MS/MS)

 Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled with a Sciex Triple Quad™ 6500+ mass spectrometer.



- Sample Preparation: Plasma samples (25 μL) are subjected to protein precipitation with 100 μL of acetonitrile containing an internal standard (e.g., a structurally similar compound). After vortexing and centrifugation, the supernatant is diluted with water and injected into the LC-MS/MS system.
- Chromatographic Conditions:
 - Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% B over 3 minutes.
 - Flow Rate: 0.4 mL/min.
- Mass Spectrometry: ZT55 and the internal standard are detected using multiple reaction monitoring (MRM) in positive ion mode.

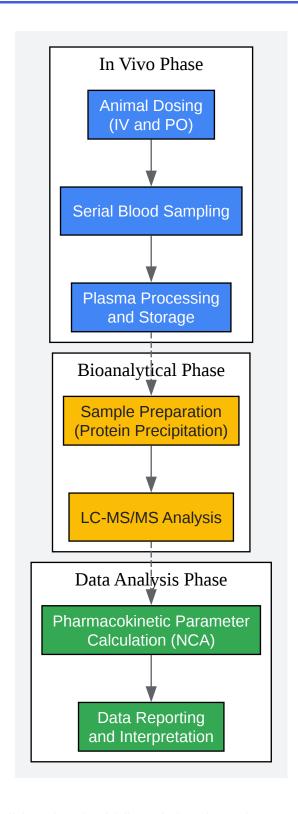
Pharmacokinetic Data Analysis

- Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
- Cmax and Tmax are determined directly from the plasma concentration-time profiles.
- AUC (0-t) is calculated using the linear trapezoidal rule.
- AUC (0-inf) is calculated as AUC(0-t) + Ct/ λ z, where Ct is the last measurable concentration and λ z is the terminal elimination rate constant.
- t½ is calculated as 0.693/λz.
- Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Experimental Workflow

The overall workflow for the preclinical pharmacokinetic analysis of **ZT55** is depicted below.





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Caption: Overall workflow for preclinical pharmacokinetic analysis of **ZT55**.

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